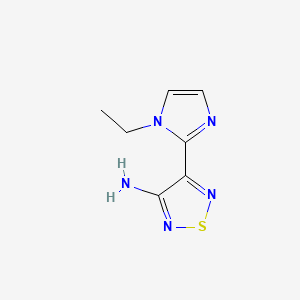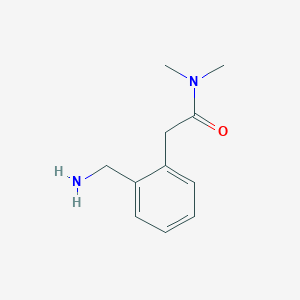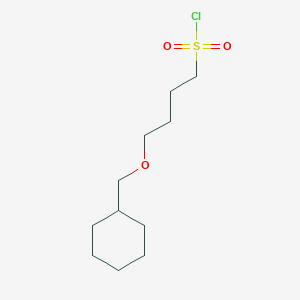
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride is a chemical compound known for its unique reactivity and selectivity. It is a clear, pale liquid with a molecular weight of 268.80 g/mol . This compound is used in various laboratory experiments and chemical synthesis due to its versatile nature.
Méthodes De Préparation
The synthesis of 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexylmethanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process. The mixture is stirred at room temperature until the reaction is complete, followed by purification through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as triethylamine, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can further undergo various transformations.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functionalities.
Mécanisme D'action
The mechanism by which 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride: This compound has a benzene ring instead of a butane chain, which can influence its reactivity and selectivity in chemical reactions.
Cyclohexylmethanesulfonyl chloride: Lacking the butane chain, this compound may have different physical properties and reactivity profiles.
Butane-1-sulfonyl chloride: Without the cyclohexylmethoxy group, this compound may exhibit different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclohexylmethoxy group and the butane-1-sulfonyl chloride moiety, which imparts specific reactivity and selectivity characteristics .
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
4-(cyclohexylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h11H,1-10H2 |
Clé InChI |
NBWAHHVKVUOAAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
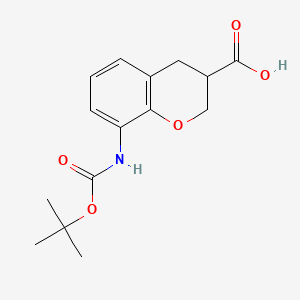
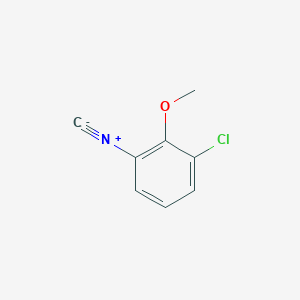
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
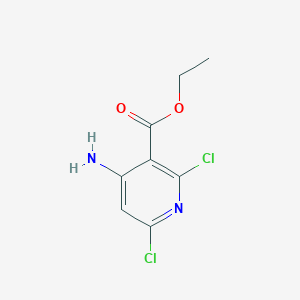
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
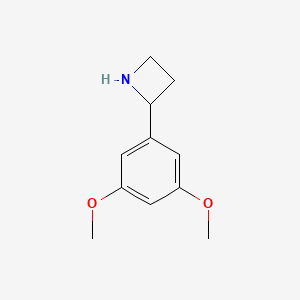
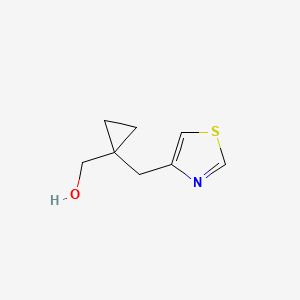
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
